molecular formula C19H21N7O3 B2850112 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea CAS No. 1171422-10-8

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea

Cat. No.: B2850112
CAS No.: 1171422-10-8
M. Wt: 395.423
InChI Key: MOZVVNZPLLRFRW-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a urea linkage

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the urea linkage: This step often involves the reaction of an amine with an isocyanate or carbamoyl chloride under controlled conditions.

    Coupling with the pyrimidine derivative: This might involve nucleophilic substitution or palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidative conditions.

    Reduction: The urea linkage can be reduced to amines under specific conditions.

    Substitution: The imidazole and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield amines.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea would depend on its specific biological target. It might interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiourea: Similar structure but with a thiourea linkage.

    1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)carbamate: Similar structure but with a carbamate linkage.

Uniqueness

The unique combination of the benzo[d][1,3]dioxole moiety, urea linkage, and pyrimidine-imidazole system in 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea might confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O3/c1-13-20-6-7-26(13)18-11-17(23-12-24-18)21-4-5-22-19(27)25-14-2-3-15-16(10-14)29-9-8-28-15/h2-3,6-7,10-12H,4-5,8-9H2,1H3,(H,21,23,24)(H2,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZVVNZPLLRFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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